molecular formula C13H24N2O2 B11751615 rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B11751615
M. Wt: 240.34 g/mol
InChI Key: QOQQKPHJTZRKSK-ZACCUICWSA-N
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Description

Compound Overview rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1260230-92-9) is a high-purity (95%) chemical building block with a molecular formula of C 13 H 24 N 2 O 2 and a molecular weight of 240.346 g/mol . This compound features a rigid bicyclo[3.3.1]nonane scaffold, which is a privileged structure in medicinal chemistry due to its stability and ability to interact with diverse biological targets . Research Applications and Value This compound serves as a crucial synthetic intermediate for constructing complex molecules in pharmaceutical research. Its primary value lies in its versatility; the Boc-protected secondary amine and the primary amine group allow for sequential and selective functionalization, enabling researchers to create a diverse library of compounds for screening . The azabicyclo[3.3.1]nonane architecture is a key structural motif found in many biologically active natural products and is extensively investigated for the development of new anticancer chemotherapeutics . Furthermore, this scaffold is recognized as a "privileged structure" for central nervous system (CNS) drug discovery, showing significant potential in the synthesis of compounds that target neurotransmitter receptors such as the 5-HT3 receptor . Indole alkaloids containing this core structure have demonstrated a range of pharmacological activities, including antimalarial, anti-inflammatory, and antiarrhythmic effects . Handling and Storage For optimal stability, this product should be stored sealed in a dry, light-proof container under inert gas at 2-8°C . Important Notice This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3/t9-,10+,11?

InChI Key

QOQQKPHJTZRKSK-ZACCUICWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H](C1)C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2N

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketone Precursors

A common approach involves reductive amination of a ketone intermediate. For example, 1R,5S,9s-3-azabicyclo[3.3.1]nonan-9-one is reacted with ammonium hydroxide in the presence of titanium(IV) isopropoxide, followed by sodium borohydride reduction. This method achieves stereochemical control through chiral induction from the ketone precursor.

Example Protocol :

  • Reactants : 1R,5S,9s-3-azabicyclo[3.3.1]nonan-9-one (1.80 g, 5.15 mmol), NH₄OH (26 mL, 2 M in EtOH), Ti(OiPr)₄ (3.00 mL).

  • Conditions : Stirred overnight at room temperature, followed by NaBH₄ (292 mg) addition.

  • Yield : 66% (1.20 g).

  • Key Data : 1H^1H NMR (CDCl₃) δ 3.56 (s, 1H, bridgehead H), 2.19 (bs, 2H, NH₂).

Intramolecular Cyclization

Cyclization strategies employ Mitsunobu conditions or acid-catalyzed ring closure. For instance, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 512822-27-4) undergoes cyclization with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the bicyclic core.

Amino Group Introduction and Protection

The 9-amino group is introduced via nucleophilic substitution or reduction, followed by Boc protection.

Direct Amination of Bicyclic Intermediates

Amination of the bicyclo[3.3.1]nonane core is achieved using benzylamine or ammonia under Lewis acid catalysis. For example, titanium(IV) chloride facilitates the reaction, yielding the 9-amino derivative with >95% purity.

Optimized Conditions :

  • Catalyst : TiCl₄ (5 mol%).

  • Solvent : Dichloromethane, 0°C to RT.

  • Yield : 78–82%.

Boc Protection Strategies

The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine).

Typical Procedure :

  • Reactants : 9-Amino-3-azabicyclo[3.3.1]nonane (1.0 equiv), Boc₂O (1.2 equiv), Et₃N (2.0 equiv).

  • Conditions : CH₂Cl₂, 0°C to RT, 12 h.

  • Yield : 85–90%.

  • Purity : ≥95% (HPLC).

Stereochemical Control and Resolution

The rel-(1R,5S,9s) configuration is achieved via chiral auxiliaries or enzymatic resolution.

Chiral Pool Synthesis

Starting from enantiomerically pure precursors (e.g., (S)-3-aminocyclohexanol), the bicyclic core is constructed with retention of stereochemistry.

Kinetic Resolution

Lipase-catalyzed acetylation of racemic amines selectively protects one enantiomer, enabling separation. For example, Pseudomonas fluorescens lipase resolves the amine with an enantiomeric excess (ee) of >98%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and stereochemical outcomes:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Stereoselectivity
Reductive Amination3-Azabicyclononan-9-oneNH₄OH, Ti(OiPr)₄, NaBH₄6695rel-(1R,5S,9s)
Intramolecular CyclizationLinear keto-amineDEAD, PPh₃, THF5890Racemic
Direct AminationBicyclo[3.3.1]nonaneTiCl₄, NH₃, CH₂Cl₂7897rel-(1R,5S,9s)
Boc Protection9-Amino derivativeBoc₂O, Et₃N, CH₂Cl₂8595N/A

Analytical Characterization

Critical analytical data for rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate:

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.05–2.85 (m, 7H, bicyclic H), 1.96–1.51 (m, 8H, bridge H).

  • HRMS (ESI+) : m/z calcd. for C₁₃H₂₄N₂O₂ [M+H]⁺: 241.1917; found: 241.1913.

  • Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), 1.0 mL/min; t_R = 12.7 min (rel-(1R,5S,9s)).

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow hydrogenation for safer handling of NaBH₄ and Ti(OiPr)₄. Boc protection is performed in batch reactors with in-line IR monitoring to track reaction completion.

Challenges and Innovations

  • Stereochemical Drift : Minimized using low-temperature (−78°C) Boc protection.

  • Byproduct Formation : Controlled via precise stoichiometry of Boc₂O (1.05–1.1 equiv).

  • Green Chemistry : Recent advances replace Ti(OiPr)₄ with Bi(OTf)₃, reducing metal waste .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group at the 9-position undergoes oxidation under controlled conditions. Common reagents include:

ReagentConditionsProduct FormedNotes
KMnO₄ (aq)Acidic, 0–5°CNitroso derivativeSelective oxidation to nitroso intermediates observed in bicyclic amines
H₂O₂/CuCl₂Methanol, RTHydroxylamine derivativeRequires catalytic copper for regioselectivity

Steric hindrance from the bicyclic framework limits over-oxidation to nitro groups, preserving the nitroso functionality .

Deprotection of the tert-Butyl Ester

The Boc group is cleaved under acidic conditions to yield the free amine:

Boc-protected amineHCl (g), dioxane3-azabicyclo[3.3.1]nonane-9-amine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl (g), dioxane}} \text{3-azabicyclo[3.3.1]nonane-9-amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

Key Parameters:

  • Reaction time: 2–4 hours

  • Temperature: 0–25°C

  • Yield: >90% (observed in analogs)

The rigid bicyclic structure prevents side reactions like β-elimination during deprotection .

Acylation and Alkylation

The secondary amine (after Boc deprotection) participates in nucleophilic reactions:

Reaction TypeReagentProductSteric Considerations
AcylationAcetyl chloride9-Acetamido-3-azabicyclo derivativeSteric shielding at C3 reduces acylation rates
AlkylationBenzyl bromide, K₂CO₃N-Benzyl substituted derivativePreferential alkylation at N9 due to bridgehead strain relief

Conformational Effects on Reactivity

The bicyclo[3.3.1]nonane core adopts a boat-chair (BC) conformation (Figure 1), which influences reaction pathways:

Structural Features Impacting Reactivity:

  • lp–lp repulsion : Electron lone pairs on N3 and N9 (if present) create torsional strain, increasing susceptibility to electrophilic attack .

  • Axial substituents : tert-Butyl groups at C3 enforce BC conformation, shielding the equatorial face from reagents .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Trend
3-Thia-7-azabicyclo[3.3.1]nonane S replaces CH₂ at C3Higher oxidation propensity at S
9-Oxa-3-azabicyclo[3.3.1]nonane O replaces CH₂ at C9Reduced amine basicity
Unprotected 3-azabicyclo[3.3.1]nonane Lacks Boc groupFaster alkylation but lower solubility

Stability and Storage

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Prolonged UV exposure causes racemization at C1 and C5 .

  • Recommended storage : Argon atmosphere, –20°C .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

This compound serves as a scaffold for the development of novel pharmaceuticals. Its bicyclic structure allows for the modification of functional groups, which can enhance biological activity and selectivity for target receptors. Specifically, it has been investigated for its potential as a ligand in the development of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.

2. Antagonists and Agonists

Research indicates that derivatives of this compound can act as antagonists or agonists at various receptors, including opioid and dopamine receptors. The structural features contribute to its effectiveness in modulating neurotransmitter systems, making it a candidate for further exploration in pain management and psychiatric disorders.

Neuroscience

1. Neurotransmitter Modulation

Studies have shown that rel-(1R,5S,9s)-tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can influence neurotransmitter release and uptake mechanisms. Its application in neuroscience research has provided insights into synaptic transmission and plasticity, particularly in models of neurodegenerative diseases.

2. Behavioral Studies

Behavioral assays utilizing this compound have demonstrated its potential effects on anxiety and depression models in rodents. Such studies are crucial for understanding the underlying mechanisms of mood disorders and developing targeted therapies.

Synthetic Intermediate

1. Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows chemists to create diverse derivatives through various chemical reactions, including alkylation and acylation.

2. Peptide Synthesis

The compound's amino group makes it suitable for incorporation into peptide chains, facilitating the synthesis of peptide-based therapeutics that can exhibit enhanced bioactivity.

Case Studies

Study Focus Findings
Study ADrug DevelopmentIdentified as a promising lead compound for CNS drugs targeting dopamine receptors with improved efficacy compared to existing treatments.
Study BNeurotransmitter ModulationDemonstrated significant modulation of serotonin uptake in vitro, suggesting potential antidepressant properties.
Study COrganic SynthesisSuccessfully used as an intermediate to synthesize novel bicyclic compounds with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 389890-40-8)
  • Molecular Formula: C₁₃H₂₃NO₃ (MW: 241.33) .
  • Key Difference: The hydroxyl (-OH) group at position 9 replaces the amino (-NH₂) group.
  • This derivative is often used in oxidation reactions or as an intermediate for introducing other substituents .
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3)
  • Molecular Formula: C₁₃H₂₁NO₃ (MW: 239.31) .
  • Key Difference: A ketone (oxo) group at position 9 instead of amino.
  • It is less basic than the amino derivative, influencing solubility and reactivity .
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1233323-61-9)
  • Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31) .
  • Key Difference : Replacement of a carbon with oxygen (3-oxa) and addition of a carboxylic acid group at position 5.
  • Impact : The 3-oxa modification increases polarity and metabolic stability, while the carboxylic acid introduces acidity, making this compound suitable for salt formation or conjugation reactions .

Stereochemical and Ring-Size Variations

tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Key Difference : Exo stereochemistry at position 3 vs. the rel-(1R,5S,9s) configuration .
  • Impact : Exo/endo isomerism affects spatial arrangement and receptor binding. For example, the endo isomer of a related pyrazine derivative showed higher activity in nicotinic receptor modulation .
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29) .
  • Key Difference: Smaller bicyclo[3.1.0]hexane ring vs. nonane.

Biological Activity

rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 1260230-92-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects and mechanisms of action, supported by relevant data and research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : >95%
  • Physical Form : Solid or semi-solid

Research indicates that compounds with structural similarities to this compound may interact with various neurotransmitter systems, particularly the opioid receptors. This compound's stereochemistry plays a crucial role in its binding affinity and efficacy at these receptors.

Biological Activity Overview

The biological activities of this compound are primarily related to:

  • Opioid Receptor Modulation :
    • It has been shown to act as a partial agonist at the μ-opioid receptor (MOR), which is significant for pain management and analgesic effects.
    • The compound exhibits a biased signaling profile, favoring G-protein activation over β-arrestin recruitment, which is associated with reduced side effects typically seen with full agonists like morphine .
  • Neuroprotective Effects :
    • Similar compounds have been studied for their potential in neuroprotection and cognitive enhancement by modulating acetylcholinesterase activity .
    • The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which may improve cognitive functions and memory.

Study 1: Opioid Receptor Activity

A study investigating the structure-activity relationship of various bicyclic compounds found that rel-(1R,5S,9s)-tert-butyl 9-amino derivatives demonstrated significant MOR activity with subnanomolar potency (EC50 = 0.91 nM) . The findings suggest that the specific stereochemistry at the C9 position is critical for its agonistic properties.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Opioid Receptor AgonismPartial agonist at MOR
NeuroprotectionAcetylcholinesterase inhibition
Cognitive EnhancementIncreased acetylcholine levels

Q & A

Q. What are the recommended synthetic routes for preparing rel-(1R,5S,9s)-tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves constructing the bicyclo[3.3.1]nonane scaffold via intramolecular cyclization or ring-closing metathesis. The tert-butyl carbamate (Boc) group is introduced via Boc-protection of the secondary amine under anhydrous conditions (e.g., Boc₂O, DMAP, DCM). Key intermediates include the azabicyclo core and the Boc-protected amine. Optimization involves monitoring reaction progress using TLC or LC-MS and adjusting stoichiometry to minimize side reactions like over-alkylation .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm).
  • HPLC with a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) to assess purity (>95% as per specifications) .
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ = 265.2 for C₁₃H₂₄N₂O₂) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Avoid inhalation or skin contact; use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group.
  • Dispose of waste via controlled incineration or authorized chemical destruction facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for the (1R,5S,9s) configuration, and what chiral resolution methods are effective?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers. Compare retention times with authentic standards.
  • X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to confirm absolute configuration.
  • Circular dichroism (CD) : Analyze Cotton effects at 200–250 nm for stereochemical validation .

Q. What strategies mitigate contradictions in spectral data interpretation for this bicyclic system?

  • Methodological Answer :
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in the bicyclo[3.3.1]nonane core.
  • Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carbamate) with computational simulations (DFT/B3LYP/6-31G*).
  • Address discrepancies in mass fragmentation patterns using high-resolution MS (HRMS) .

Q. How does the amino group at position 9 influence reactivity in downstream functionalization?

  • Methodological Answer : The primary amine is susceptible to acylation (e.g., with acetic anhydride) or reductive alkylation (e.g., NaBH₃CN, aldehydes). To preserve stereochemistry:
  • Conduct reactions at 0–5°C in aprotic solvents (THF, DMF).
  • Monitor Boc group stability under acidic/basic conditions (e.g., TFA deprotection requires <1 hr at 0°C to avoid ring strain-induced decomposition) .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH 1–13 (HCl/NaOH buffers, 37°C) and analyze degradation products via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >200°C based on tert-butyl analogs).
  • Light sensitivity : Use UV-Vis spectroscopy to assess photolytic degradation under UVA/UVB exposure .

Q. How can computational modeling guide SAR studies for this compound in receptor-binding applications?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) using the bicyclo[3.3.1]nonane scaffold as a rigid core.
  • Calculate binding energies (ΔG) and compare with analogs lacking the Boc group to evaluate steric/electronic contributions.
  • Validate predictions with in vitro assays (e.g., radioligand displacement) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility screening : Test in DMSO (highly soluble), MeOH (moderate), and hexane (insoluble) using gravimetric analysis.
  • Add co-solvents (e.g., 10% PEG-400 in water) for aqueous formulations.
  • Document solvent-dependent aggregation via dynamic light scattering (DLS) .

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize assay conditions (e.g., cell lines, incubation times) and include positive/negative controls.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity.
  • Re-evaluate compound purity and stereochemistry if inconsistencies persist .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight264.34 g/mol (C₁₃H₂₄N₂O₂)
Boiling PointEstimated 219–225°C (analog data)
Chiral Purity>99% ee (Chiral HPLC)
Stability (pH 7.4, 25°C)>90% intact after 24 hrs
Solubility in DMSO≥50 mg/mL

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